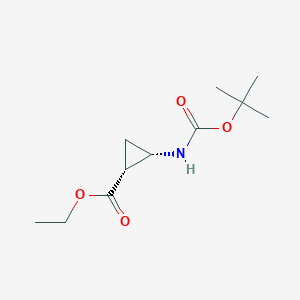
ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C10H15BrN2O2 . It belongs to the pyrazole class of compounds and is commonly used in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BrN2O2/c1-5-15-9(14)7-6-13(10(2,3)4)12-8(7)11/h6H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.15 . It is a liquid at room temperature and should be stored at 4°C .
Scientific Research Applications
Synthesis and Chemical Intermediates
Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of various chemical compounds. It has been utilized in the development of new insecticides, such as chlorantraniliprole, through a series of reactions including esterification and bromination, demonstrating the compound's role in creating more efficient and low-cost industrial processes (Lan Zhi-li, 2007). Furthermore, it is involved in the preparation of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, highlighting its utility in expanding the library of synthetic compounds for further chemical and pharmacological studies (S. M. Ivanov et al., 2017).
Novel Compounds and Potential Biological Activities
Research indicates that derivatives of this compound exhibit fungicidal and plant growth regulation activities. This is exemplified by the synthesis and structural analysis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, which has been shown to possess these biological activities, underscoring the compound's potential in agricultural applications (L. Minga, 2005).
Facilitating Synthesis of Condensed Pyrazoles
This compound is also utilized in facilitating the synthesis of condensed pyrazoles, such as pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones through Pd-catalyzed cross-coupling reactions. This highlights its role in generating structurally complex molecules that could have various chemical and pharmacological applications (Eglė Arbačiauskienė et al., 2011).
Development of Novel Synthesis Methods
The compound has facilitated the development of novel synthesis methods, such as the ultrasound-assisted, regio-selective synthesis of ethyl-5-(trifluoromethyl)-1-(3-substituted-isoquinolin-1-yl)-1H-pyrazole-4-carboxylates, illustrating its utility in enhancing synthetic efficiency and selectivity (K. Prabakaran et al., 2012).
Mechanism of Action
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors. Pyrazole derivatives, for instance, have been found to bind with high affinity to multiple receptors . The specific target would depend on the exact structure of the compound and its functional groups.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Properties
IUPAC Name |
ethyl 3-bromo-1-tert-butylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-13(10(2,3)4)12-8(7)11/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMLQVCGOKDQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)

![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)








![ethyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylate](/img/structure/B1490745.png)
![5-chloro-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1490746.png)

